molecular formula C11H15N3O B8597361 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile

2-amino-6-(1-aminobutan-2-yloxy)benzonitrile

Cat. No.: B8597361
M. Wt: 205.26 g/mol
InChI Key: LVLFRRQGUDYCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H14N2O This compound is characterized by the presence of an amino group, a benzonitrile group, and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-Amino-6-hydroxybenzonitrile with 1-chloromethylpropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(1-aminobutan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-nitro-6-(1-aminomethyl-propoxy)-benzonitrile.

    Reduction: Formation of 2-Amino-6-(1-aminomethyl-propoxy)-benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-6-(1-aminobutan-2-yloxy)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-6-(1-aminobutan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    2-Amino-6-ethoxybenzonitrile: Contains an ethoxy group instead of a propoxy group.

    2-Amino-6-(1-aminomethyl-ethoxy)-benzonitrile: Similar structure with an ethoxy group and an additional amino group.

Uniqueness

2-amino-6-(1-aminobutan-2-yloxy)benzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of amino, nitrile, and propoxy groups provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-amino-6-(1-aminobutan-2-yloxy)benzonitrile

InChI

InChI=1S/C11H15N3O/c1-2-8(6-12)15-11-5-3-4-10(14)9(11)7-13/h3-5,8H,2,6,12,14H2,1H3

InChI Key

LVLFRRQGUDYCCE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)OC1=CC=CC(=C1C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.01 g (22 mmol) 1-amino-2-butanol are dissolved in 6.5 ml 1,4-dioxane, combined with 880 mg (7.8 mmol) sodium hydride and stirred for 30 min at ambient temperature. 2 g (14.7 mmol) of 2-amino-6-fluorobenzonitrile are added to this reaction mixture and it is stirred for 24 h at 50° C. Then the solvent is eliminated in vacuo and the crude product is purified by chromatography. The carrier used is silica gel and the eluant used is dichloromethane, to which 5% of a mixture of 90% methanol and 10% saturated aqueous ammonia solution has been added.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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